

A Technical Guide to Zeta-Carotene Standards for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: zeta-Carotene

Cat. No.: B1237982

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key characteristics, and analytical methodologies for **zeta-carotene** standards. **Zeta-carotene**, a C40 carotenoid, is a crucial intermediate in the biosynthesis of other carotenoids, including lycopene and beta-carotene.^[1] As a subject of interest in nutritional science, drug development, and biotechnology, the availability of high-purity **zeta-carotene** standards is essential for accurate experimental work.

Commercial Availability and Suppliers

Zeta-carotene standards are available from a select number of specialized chemical suppliers. These standards are intended for research and development purposes. Below is a summary of commercially available **zeta-carotene** standards based on currently available information.

Supplier	Product Name/ID	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Physical Form	Storage Conditions
Biosynth	zeta-Carotene (FC3234)	72746-33-9	C ₄₀ H ₆₀	540.9	Not specified	Not specified	Store at < -15°C[2]
CymitQuimica	zeta-Carotene (TR-C184325)	72746-33-9	C ₄₀ H ₆₀	540.9	Min. 95% [3]	Yellow Powder[3]	Not specified
Smolecule	zeta-Carotene (S62602)	13587-06-9	C ₄₀ H ₆₀	540.9	Not specified	Not specified	Store according to label[4]

Physicochemical Properties

Zeta-carotene is an acyclic carotenoid, distinguishing it from the more commonly known carotenes like alpha- and beta-carotene which possess cyclic end groups.[1] Its structure contains multiple conjugated double bonds, which are responsible for its characteristic light absorption properties.

Experimental Protocols

Accurate quantification and identification of **zeta-carotene** in experimental settings rely on robust analytical methods. The following sections detail generalized protocols for the analysis of **zeta-carotene** standards using High-Performance Liquid Chromatography (HPLC) and UV/Vis Spectrophotometry.

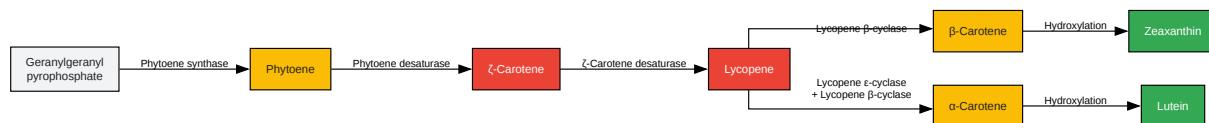
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary method for assessing the purity of **zeta-carotene** standards and for its quantification in various matrices. Reversed-phase HPLC with a C18 or C30 column is commonly employed for the separation of carotenoids.

Instrumentation and Conditions:

- **HPLC System:** A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector is suitable.
- **Column:** A C18 or C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.
- **Mobile Phase:** A gradient of methanol, methyl-tert butyl ether (MTBE), and water is often used. The exact gradient program should be optimized based on the specific column and system.
- **Detection:** Detection is typically performed in the range of 400-450 nm, which corresponds to the absorption maxima of **zeta-carotene**.^[5]
- **Sample Preparation:**
 - Accurately weigh a small amount of the **zeta-carotene** standard.
 - Dissolve the standard in a suitable organic solvent such as tetrahydrofuran (THF) or a mixture of hexane and chloroform. Carotenoids are sensitive to light and oxidation, so it is recommended to work under subdued light and to use solvents containing an antioxidant like butylated hydroxytoluene (BHT).
 - Prepare a series of dilutions to establish a calibration curve for quantification.
 - Filter the solutions through a 0.22 μm filter before injection.

UV/Vis Spectrophotometry

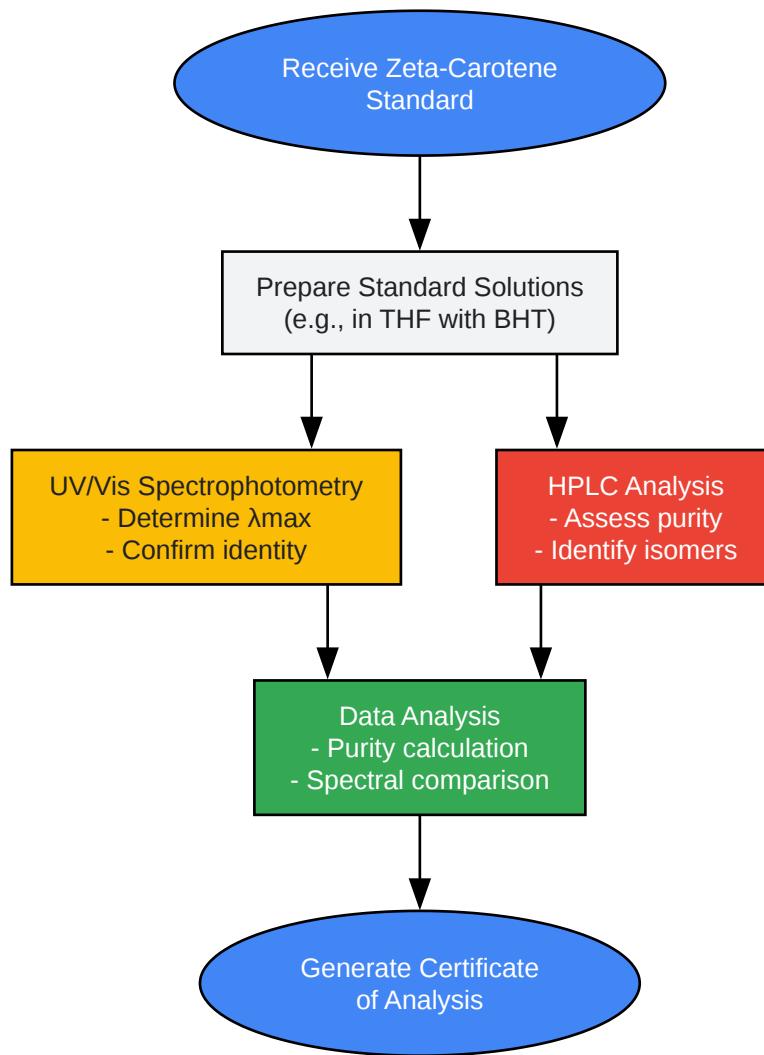

UV/Vis spectrophotometry is a straightforward method for the initial identification and concentration determination of a **zeta-carotene** standard, provided a pure standard is available for calibration.

Instrumentation and Procedure:

- Spectrophotometer: A double-beam UV/Vis spectrophotometer.
- Solvent: A suitable solvent in which **zeta-carotene** is soluble and that is transparent in the measurement range (e.g., hexane, ethanol, or acetone).
- Procedure:
 - Prepare a dilute solution of the **zeta-carotene** standard in the chosen solvent.
 - Scan the absorbance of the solution from approximately 350 nm to 500 nm to determine the wavelength of maximum absorbance (λ_{max}). **Zeta-carotene** typically exhibits absorption maxima around 400 nm and 425 nm.
 - Prepare a series of standard solutions of known concentrations.
 - Measure the absorbance of each standard solution at the λ_{max} .
 - Construct a calibration curve by plotting absorbance versus concentration. This curve can then be used to determine the concentration of unknown samples.

Carotenoid Biosynthesis Pathway

Zeta-carotene is a key intermediate in the carotenoid biosynthesis pathway in plants and some microorganisms. It is formed from phytoene and is a precursor to lycopene.



[Click to download full resolution via product page](#)

Caption: Simplified carotenoid biosynthesis pathway highlighting the central role of **zeta-carotene**.

Experimental Workflow for Purity Assessment of Zeta-Carotene Standard

The following diagram illustrates a typical workflow for the quality control of a commercially supplied **zeta-carotene** standard.

[Click to download full resolution via product page](#)

Caption: A standard workflow for the quality control analysis of a **zeta-carotene** standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ζ -Carotene - Wikipedia [en.wikipedia.org]
- 2. zeta-Carotene | 72746-33-9 | FC32344 | Biosynth [biosynth.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Buy zeta-Carotene | 13587-06-9 [smolecule.com]
- 5. Determination of 9-cis beta-carotene and zeta-carotene in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Zeta-Carotene Standards for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237982#commercial-availability-and-suppliers-of-zeta-carotene-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com